1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of cotarnine with indole derivatives . Aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone.
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its aromatic indole nucleus. Electrophilic substitution occurs readily on indole due to the excessive π-electron delocalization. It has been used in various reactions to synthesize derivatives with diverse biological activities .
Scientific Research Applications
Organic Synthesis and Catalysis
This compound is relevant in the context of organic synthesis, where it may serve as a precursor or intermediate in the synthesis of complex organic molecules. For instance, the use of DABCO as a catalyst in the diastereoselective synthesis of related compounds demonstrates the importance of such chemical entities in facilitating organic reactions under environmentally benign conditions (Salari, Mosslemin, & Hassanabadi, 2017). The ability to perform reactions in aqueous media highlights the compound's utility in green chemistry applications.
Intermolecular Interactions
Research into the weak interactions in barbituric acid derivatives, including unusually steady intermolecular organic “sandwich” complexes, sheds light on the potential of 1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone to form stable intermolecular complexes (Khrustalev, Krasnov, & Timofeeva, 2008). This research is vital for understanding molecular recognition and self-assembly processes, which are fundamental in materials science and nanotechnology.
Synthesis of Heterocyclic Compounds
The compound's structure is closely related to heterocyclic chemistry, where it can be used in the synthesis of novel heterocyclic compounds. For example, the synthesis of pyrrolo[4,3,2-de]quinolines from related quinoline derivatives indicates the broader utility of such compounds in generating biologically active heterocycles with potential pharmaceutical applications (Roberts, Joule, Bros, & Álvarez, 1997).
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-22-8-7-13-9-17-19(26-11-25-17)20(24-2)18(13)15(22)10-16(23)12-3-5-14(21)6-4-12/h3-6,9,15H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYDROYCUIVSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1CC(=O)C4=CC=C(C=C4)Cl)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.